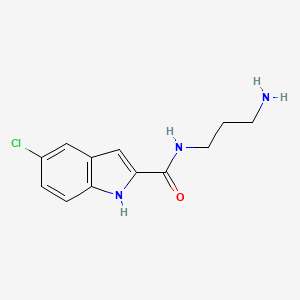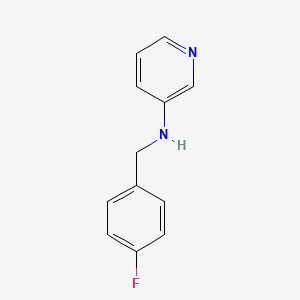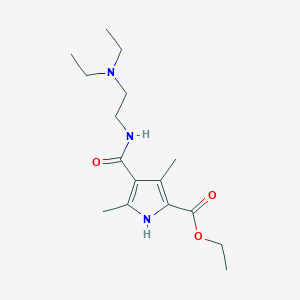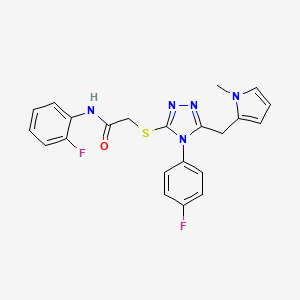![molecular formula C20H23ClN2O2 B2515521 3-(4-chloro-3-methylphenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]propanamide CAS No. 2034430-52-7](/img/structure/B2515521.png)
3-(4-chloro-3-methylphenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-(4-chloro-3-methylphenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]propanamide is a synthetic molecule that may be related to various pharmacological activities. While the specific compound is not directly mentioned in the provided papers, similar structures have been synthesized and evaluated for their biological activities, such as α-amylase inhibition, antioxidant, anticancer, antibacterial, and antifungal properties.
Synthesis Analysis
The synthesis of related compounds involves the formation of Schiff bases followed by cyclocondensation with triethylamine and chloroacetyl chloride, as seen in the synthesis of N-[3-Chloro-2-(substituted)-4-oxazetidin-1-yl]-4-(1H-indol-3-yl) butanamide derivatives . This method could potentially be adapted for the synthesis of the compound , considering the presence of the azetidine and chlorophenyl groups.
Molecular Structure Analysis
Molecular structures of similar compounds have been confirmed using various spectroscopic techniques, including IR, 1H-NMR, 13C-NMR spectroscopy, and mass spectrometry . These techniques would likely be applicable in determining the structure of this compound.
Chemical Reactions Analysis
The chemical reactivity of related compounds includes the formation of Schiff bases and subsequent reactions with chloroacetyl chloride . Additionally, the reaction of benzazetines with organolithium reagents indicates the potential for selective halogen substitution, which could be relevant for modifying the structure of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been characterized in the context of their biological activities. For example, the antioxidant activity of certain propanehydrazide derivatives was found to be higher than that of ascorbic acid . Antibacterial and antifungal activities were also observed in thiazolidine-based propanamides . These findings suggest that the compound may also possess notable physical and chemical properties that could be explored for various biological applications.
Applications De Recherche Scientifique
Pharmacological Interaction Studies
One area of research involves examining the pharmacological interactions between drugs, such as the interaction between MDMA (Ecstasy) and paroxetine, a selective serotonin reuptake inhibitor. This study aimed to evaluate the pharmacodynamic and pharmacokinetic interaction between these substances in humans, revealing that pre-treatment with paroxetine significantly attenuates the physiological and psychological effects of MDMA. Such studies highlight the importance of understanding drug interactions, which could be relevant when considering the applications of new chemical compounds in pharmacology (Farré et al., 2007).
Metabolism and Pharmacokinetics
Research on the metabolism and pharmacokinetics of compounds provides crucial information about how drugs are processed in the body. For example, a study on the metabolism of chlorphenoxamine metabolites in human urine identified several metabolites and their conjugates, contributing to our understanding of the drug's metabolic pathways. Such insights are vital for developing new drugs and predicting their behavior in the human body (Goenechea et al., 1987).
Effects on Specific Biological Targets
Investigations into the effects of compounds on specific biological targets, such as serotonin and dopamine receptors, are fundamental in drug development. For instance, studies on the reinforcing, subjective, and physiological effects of MDMA compared to d-amphetamine and mCPP (a serotonin releasing agent) shed light on the mechanisms underlying drug effects. This research helps in understanding the psychoactive properties of compounds and their potential therapeutic applications (Tancer & Johanson, 2003).
Chemopreventive Research
Research into chemopreventive agents, such as retinoids in the prevention of breast cancer, illustrates the application of chemical compounds in disease prevention. Fenretinide (4-HPR) has been studied for its effectiveness in reducing the incidence of breast cancer, showcasing the potential of chemical compounds in preventive medicine (Veronesi et al., 1992).
Propriétés
IUPAC Name |
3-(4-chloro-3-methylphenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O2/c1-14-11-15(3-9-19(14)21)4-10-20(24)22-16-5-7-17(8-6-16)23-12-18(13-23)25-2/h3,5-9,11,18H,4,10,12-13H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJLGRTLYCHGVQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCC(=O)NC2=CC=C(C=C2)N3CC(C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-methyl 3-methyl-2-((4-((3-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2515438.png)

![2-amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B2515441.png)
![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2515442.png)

![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-3,4-difluorobenzamide](/img/structure/B2515445.png)
![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2515449.png)


![3-(3-Chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2515454.png)
![[(1S,5S,6S,9S,11R,12S,13S,14R,15R)-6-(Furan-3-yl)-14-hydroxy-5,12,16,16-tetramethyl-8,21-dioxo-7,10,17-trioxahexacyclo[13.3.3.01,15.02,12.05,11.09,11]henicos-19-en-13-yl] 3-methylbutanoate](/img/structure/B2515456.png)

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2515460.png)
